

CCT241533: A Comparative Guide to its Specificity Against Chk1 in Cellular Assays

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Compound of Interest		
Compound Name:	CCT241533 dihydrochloride	
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This guide provides a comprehensive comparison of the checkpoint kinase 1 (Chk1) inhibitor CCT241533 with other notable Chk1 inhibitors, focusing on its specificity in cellular assays. The information is intended to assist researchers in selecting the appropriate tool compound for their studies in the DNA damage response (DDR) and cell cycle regulation.

Overview of Chk1 Inhibition

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response pathway.[1] Upon DNA damage, Chk1 is activated by ATR (Ataxia Telangiectasia and Rad3-related) kinase, leading to cell cycle arrest to allow time for DNA repair.[1] Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.

CCT241533: A Potent Chk2 Inhibitor with Off-Target Chk1 Activity

CCT241533 is a well-characterized and potent ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), with a reported IC50 of 3 nM in biochemical assays.[2][3] While primarily targeting Chk2, it exhibits significantly less potent, yet measurable, activity against Chk1, with a biochemical IC50 of approximately 245 nM, indicating an 80-fold selectivity for Chk2 over Chk1. [2]



Comparative Analysis of Inhibitor Specificity

To provide a clear perspective on the cellular specificity of CCT241533 for Chk1, this guide compares its activity with three other well-characterized Chk1 inhibitors: MK-8776, SRA737 (CCT245737), and LY2606368 (Prexasertib). It is important to note that in vitro kinase assays are not always predictive of the activity of inhibitors in a cellular context.[1]

Biochemical and Cellular Potency

The following table summarizes the available IC50 data for CCT241533 and its comparators against Chk1 and Chk2 in both biochemical and cellular assays. The cellular IC50 values are typically determined by measuring the inhibition of Chk1 autophosphorylation at Ser296 or by assessing the abrogation of a DNA damage-induced cell cycle checkpoint.



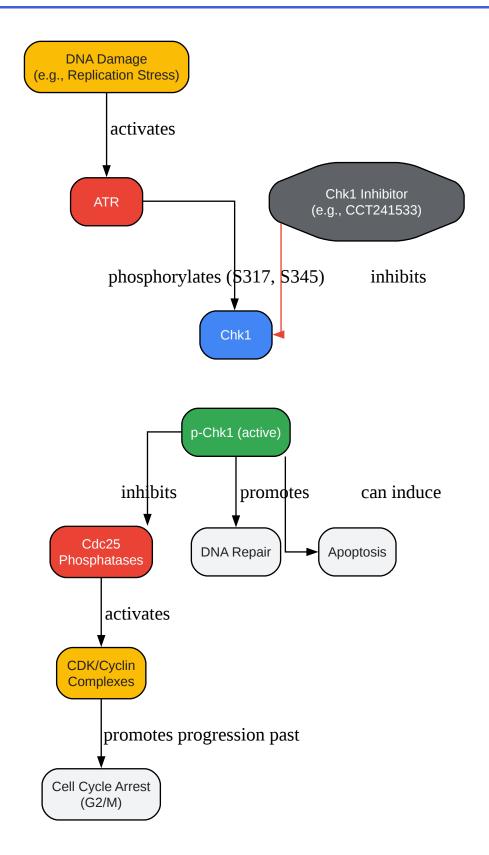
Inhibitor	Target	Biochemica I IC50 (nM)	Cellular IC50 (nM)	Fold Selectivity (Chk2/Chk1 - Biochemica	Fold Selectivity (Chk2/Chk1 - Cellular)
CCT241533	Chk1	245[2]	Minimal inhibition of S296 autophosphor ylation observed[2]	0.012 (Highly Chk2 Selective)	Not Determined
Chk2	3[2][4]	~500 (inhibition of S516 autophosphor ylation)[2]			
MK-8776	Chk1	3[5][6]	300[1]	500[6]	~33[1]
Chk2	1500[6]	10000[1]			
SRA737	Chk1	1.4[7]	1000[1]	>1000[7]	~30[1]
Chk2	>2440[7]	30000[1]	_		
LY2606368	Chk1	<1[1]	3[1]	8[1][8]	100[1]
Chk2	8[1][8]	300[1]			

Note: Cellular IC50 values can vary depending on the cell line and the specific assay used.

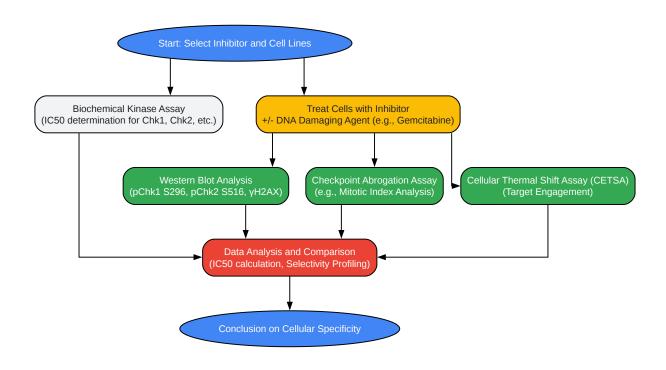
Chk1 Signaling Pathway

The diagram below illustrates the central role of Chk1 in the DNA damage response pathway.









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